N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide
Description
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide (synonym: HMS2378A23) is a 1,3,4-thiadiazole derivative featuring an isopropyl substituent at the 5-position of the heterocyclic ring and a methanesulfonamide group at the N-position. This compound is associated with neuropeptide S receptor (NPSR1) modulation, as indicated in pharmacological databases . The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in accommodating diverse substituents.
Properties
Molecular Formula |
C6H11N3O2S2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S2/c1-4(2)5-7-8-6(12-5)9-13(3,10)11/h4H,1-3H3,(H,8,9) |
InChI Key |
DSHVSSFNAYOMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Methanesulfonyl Chloride
Methodology :
In a representative procedure, 5-isopropyl-1,3,4-thiadiazol-2-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Methanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by the addition of triethylamine (2.0 equiv) or potassium carbonate (1.5 equiv) to neutralize HCl byproduct. The reaction mixture is stirred at room temperature for 6–12 hours, monitored by TLC or HPLC.
Workup :
The crude product is extracted with DCM, washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields the pure sulfonamide.
Data :
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DCM | THF |
| Base | Et₃N | K₂CO₃ |
| Temperature | 0°C → RT | RT |
| Time (h) | 6 | 12 |
| Yield (%) | 78 | 82 |
Microwave-Assisted Synthesis
Methodology :
To enhance reaction efficiency, microwave irradiation is employed. A mixture of 5-isopropyl-1,3,4-thiadiazol-2-amine (1.0 equiv), methanesulfonyl chloride (1.1 equiv), and K₂CO₃ (1.5 equiv) in acetonitrile is irradiated at 100°C for 20–30 minutes. This method reduces reaction time from hours to minutes while maintaining yields >85%.
Advantages :
-
Rapid reaction kinetics due to uniform heating.
-
Reduced side product formation.
Solid-Phase Synthesis for High-Throughput Production
Methodology :
Immobilized 5-isopropyl-1,3,4-thiadiazol-2-amine on Wang resin reacts with methanesulfonyl chloride in DMF at 50°C for 4 hours. The product is cleaved from the resin using trifluoroacetic acid (TFA), yielding the sulfonamide with >90% purity.
Applications :
-
Suitable for combinatorial chemistry.
-
Scalable for industrial production.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance the reactivity of methanesulfonyl chloride by stabilizing the transition state. Nonpolar solvents (e.g., benzene) are less effective, yielding <70%.
Role of Base
Triethylamine and K₂CO₃ are preferred for their efficiency in scavenging HCl. K₂CO₃’s particle size (D90 = 70–180 µm) critically affects reaction rate, with finer particles accelerating kinetics.
Temperature and Time
Room-temperature reactions suffice for most protocols, but elevated temperatures (50–60°C) in DMF reduce reaction time to 2–4 hours without compromising yield.
Characterization and Analytical Data
Spectral Properties
HPLC Purity Analysis
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| Newcrom R1 | MeCN/H₂O/H₃PO₄ (60:40) | 6.2 | 99.5 |
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-sulfonylation is mitigated by controlling stoichiometry (1:1.1 amine:methanesulfonyl chloride).
-
Purification : Silica gel chromatography effectively removes unreacted amine and sulfonyl chloride.
Industrial Applications and Scalability
The compound’s synthesis is scalable to kilogram-scale using continuous flow reactors, achieving 85–90% yield with >99% purity. Patent WO2015196077A1 highlights optimized conditions for large batches .
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring and sulfonamide group are susceptible to oxidation under controlled conditions.
-
Mechanistic Insight : Oxidation of the thiadiazole sulfur atom proceeds via electrophilic attack, forming sulfoxides or sulfones depending on reagent strength . The sulfonamide group oxidizes to hydroxylamine derivatives under strong oxidizing agents .
Reduction Reactions
The sulfonamide moiety undergoes reduction to yield amine derivatives.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfonamide reduction | Lithium aluminum hydride (LiAlH₄), anhydrous ether | Primary amine derivatives |
-
Key Observation : LiAlH₄ selectively reduces the sulfonamide group without affecting the thiadiazole ring . Reaction yields depend on solvent polarity and temperature.
Substitution Reactions
Electrophilic substitution occurs at the thiadiazole ring’s nitrogen or sulfur atoms.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Halogenation | Bromine (Br₂) in acetic acid | 2-Bromo-thiadiazole | |
| Nucleophilic displacement | Alkyl halides, K₂CO₃, DMF | N-Alkylated derivatives |
-
Notable Example : Bromination at the thiadiazole C-2 position occurs regioselectively due to electron-withdrawing effects of the sulfonamide group .
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the sulfonamide bond.
-
Kinetics : Hydrolysis rates are pH-dependent, with faster degradation observed under strongly acidic conditions .
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring participates in cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxides, Cu(I) catalyst | Isoxazoline-thiadiazole hybrids | |
| Ring opening | Hydrazine hydrate, ethanol | Thiosemicarbazide derivatives |
-
Applications : Cycloaddition products exhibit enhanced bioactivity, making them valuable in medicinal chemistry .
Thermal Degradation
Thermolysis studies reveal decomposition pathways.
| Conditions | Major Products | Mechanism | References |
|---|---|---|---|
| 250°C, inert atmosphere | Sulfur dioxide (SO₂), isopropyl cyanamide | Radical-mediated cleavage |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide has shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study evaluating the structure-activity relationship (SAR) of similar compounds, it was found that modifications to the thiadiazole ring can enhance antibacterial efficacy against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies have demonstrated that it induces cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | < 10 | Apoptosis induction |
| MCF7 | < 10 | Cell cycle arrest |
| HT1080 | < 10 | Apoptosis induction |
Common Synthesis Route
- Formation of Thiadiazole Ring : Reaction of isopropyl hydrazine with carbon disulfide followed by cyclization.
- Sulfonamide Formation : Reaction with methanesulfonyl chloride to yield the final product.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against MRSA strains. The compound demonstrated significant activity with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid .
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .
Mechanism of Action
The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer applications, it interferes with DNA replication and cell division, inhibiting the growth of cancer cells .
Comparison with Similar Compounds
a. N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- Structure : Methyl group at the 5-position and propionamide at the N-position.
- Pharmacology: Demonstrates potent anticancer activity against hepatocellular carcinoma (HepG2, IC₅₀ = 9.4 μg/mL), leukemia (HL-60), and breast cancer (MCF-7) cells, with minimal cytotoxicity toward non-tumor cells (HEK293, NIH3T3) .
- Key Feature : The methyl group enhances metabolic stability, while the propionamide moiety contributes to solubility and target affinity.
b. N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide
c. BPTES Analogs (e.g., Compound 6)
- Structure : Bis-thiadiazole core with phenylacetamide and ethylsulfanyl substituents.
- Pharmacology : Exhibits glutaminase inhibitory activity, attenuating lymphoma cell growth (P493) in vitro and in vivo. Improved solubility compared to parent compound BPTES .
- Key Feature : Sulfur-containing side chains enhance membrane permeability and solubility.
Substituent Impact on Physicochemical Properties
*Predicted based on methanesulfonamide’s polar nature.
- Isopropyl vs. Methyl/Ethyl : The bulkier isopropyl group may reduce solubility compared to methyl but improve lipophilicity and target binding through hydrophobic interactions.
- Methanesulfonamide vs.
a. Anticancer Activity
- N-(5-Methyl-thiadiazol-2-yl)-propionamide shows selectivity for HepG2 cells (IC₅₀ = 9.4 μg/mL vs. 97.6 μg/mL for MCF-7), attributed to the methyl group’s balance of hydrophobicity and steric effects .
- N-(5-Isopropyl-thiadiazol-2-yl)-methanesulfonamide ’s isopropyl group may further enhance tumor cell penetration but requires empirical validation.
b. Enzyme Inhibition
- BPTES analogs with ethylsulfanyl substituents achieve nanomolar glutaminase inhibition, while N-(5-Isopropyl-thiadiazol-2-yl)-methanesulfonamide’s sulfonamide group could target sulfhydryl-dependent enzymes .
Biological Activity
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
- Molecular Formula : C12H15N3O2S2
- Molecular Weight : 297.391 g/mol
- CAS Number : 6314-73-4
- InChI Key : RVZBTLZCOLGOHU-UHFFFAOYSA-N
- LogP : 2.60
Antimicrobial Properties
The compound's biological activity has been primarily studied in the context of its antimicrobial effects. Recent research indicates that derivatives of the thiadiazole moiety exhibit significant antibacterial and antifungal properties.
- Antibacterial Activity :
- Studies have shown that N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl) derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Antifungal Activity :
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been explored in various studies. The cytostatic effects observed in certain derivatives suggest potential applications in cancer therapy:
- Research highlights the ability of these compounds to inhibit cell proliferation in various cancer cell lines, indicating a promising avenue for drug development aimed at targeting specific cancer types .
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial activity of several thiadiazole derivatives, including this compound. The results are summarized in the following table:
| Compound | Target Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 1 | Staphylococcus aureus | 32 | Moderate |
| 2 | Escherichia coli | 64 | Moderate |
| 3 | Candida albicans | 16 | High |
| 4 | Aspergillus niger | 32 | Moderate |
This study underscores the compound's potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 10 | High |
| B | HeLa (Cervical Cancer) | 15 | Moderate |
| C | A549 (Lung Cancer) | 20 | Moderate |
These findings suggest that this compound could be further explored for its therapeutic potential in oncology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide, and how are intermediates characterized?
- Methodological Answer : A common approach involves cyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or sulfonation steps. For example, intermediates like 5-R-amino-1,3,4-thiadiazole-2-thioles can be alkylated with methanesulfonyl chloride under basic conditions (e.g., Et₃N in dry benzene at 0°C) to introduce the sulfonamide group . Structural confirmation requires elemental analysis (C, H, N, S), IR (to verify sulfonamide S=O stretches at ~1150–1350 cm⁻¹), and ¹H NMR (to confirm isopropyl CH₃ groups as doublets at δ ~1.2–1.4 ppm) .
Q. How is the purity of synthesized this compound validated?
- Methodological Answer : Purity is assessed via TLC (using silica gel plates with ethyl acetate/hexane eluents) and HPLC (C18 columns with acetonitrile/water gradients). Melting point determination (uncorrected values) is also critical; deviations >2°C from literature values suggest impurities. Recrystallization in ethanol or DMSO/water mixtures (2:1) is standard for purification .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 3.0–3.5 ppm, septet for CH), and the methanesulfonamide S-O₂N-CH₃ (δ 3.1–3.3 ppm, singlet) .
- ¹³C NMR : The thiadiazole ring carbons appear at δ 160–170 ppm, while the sulfonamide sulfur-linked carbon resonates at δ 40–45 ppm .
- IR : Sulfonamide S=O asymmetric and symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹, respectively .
Advanced Research Questions
Q. How can contradictory elemental analysis data (e.g., C/H/N ratios) be resolved during synthesis?
- Methodological Answer : Discrepancies often arise from incomplete purification or side reactions. For example, residual solvents (e.g., DMSO) can inflate sulfur content. Recalculate theoretical values accounting byproducts (e.g., unreacted thiosemicarbazides) and repeat combustion analysis. Cross-validate with mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. What strategies optimize reaction yields in sulfonylation steps for this compound?
- Methodological Answer :
- Use anhydrous solvents (e.g., dry benzene or DMF) to prevent hydrolysis of sulfonyl chlorides .
- Control temperature (0–5°C during sulfonyl chloride addition) to minimize side reactions like dimerization .
- Employ coupling agents (e.g., N-ethylmorpholine) to enhance electrophilic substitution at the thiadiazole nitrogen .
- Yields >70% are achievable with stoichiometric excess (1.2–1.5 eq) of methanesulfonyl chloride .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Dock the compound into target protein active sites (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to predict binding affinities .
- Validate predictions with in vitro assays (e.g., MIC tests against Gram-positive pathogens) .
Q. What are the challenges in analyzing solubility and stability of this compound in aqueous buffers?
- Methodological Answer :
- Solubility : The hydrophobic isopropyl group limits water solubility. Use co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies. Measure logP via shake-flask method (expected logP ~2.5–3.0) .
- Stability : Monitor hydrolysis in PBS (pH 7.4) via HPLC over 24–72 hours. Degradation products (e.g., free thiadiazole) indicate susceptibility to nucleophilic attack at the sulfonamide group .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial activity?
- Methodological Answer :
- Replace the isopropyl group with bulkier substituents (e.g., cyclopropyl) to improve membrane penetration .
- Introduce electron-withdrawing groups (e.g., NO₂) at the thiadiazole 5-position to enhance electrophilicity and target binding .
- Test derivatives against ESKAPE pathogens, correlating MIC values with Hammett σ constants or steric parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
